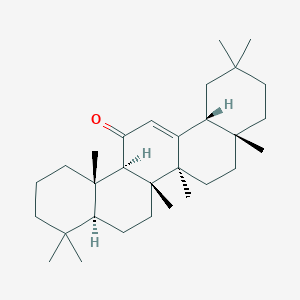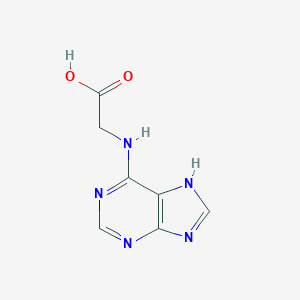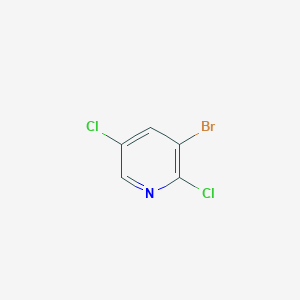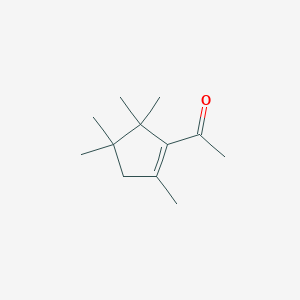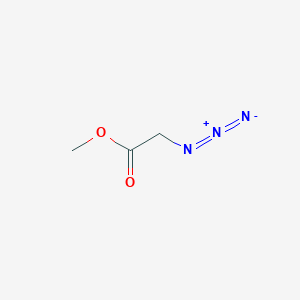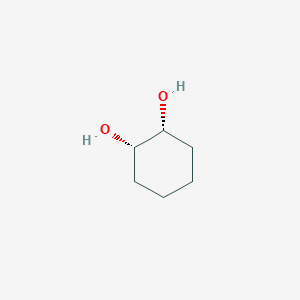
(Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione, also known as compound 1, is a synthetic compound that has been of interest to researchers due to its potential applications in the field of medicine.
作用机制
The mechanism of action of (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione 1 involves its ability to modulate various signaling pathways in cells. For example, in cancer cells, (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione 1 induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. In diabetic cells, it regulates glucose metabolism by activating AMPK and inhibiting GSK3β. Inflammatory responses are suppressed by inhibiting the NF-κB signaling pathway.
生化和生理效应
Compound 1 has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including topoisomerase IIα, aldose reductase, and COX-2. Additionally, it has been found to regulate the expression of various proteins involved in cell cycle regulation, apoptosis, and inflammation. Physiologically, (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione 1 has been shown to reduce tumor growth, improve glucose tolerance, and reduce inflammation in animal models.
实验室实验的优点和局限性
One advantage of using (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione 1 in lab experiments is its relatively simple synthesis method, which allows for easy production of the (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione. Additionally, its diverse range of potential applications makes it a useful tool for studying various diseases. However, one limitation is that the (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione has low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione 1. One area of interest is the development of more efficient synthesis methods to increase the yield of the (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione. Additionally, further research is needed to fully understand the mechanism of action of (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione 1 and its potential applications in the treatment of various diseases. Finally, more studies are needed to investigate the safety and toxicity of the (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione in humans.
合成方法
Compound 1 can be synthesized through a multi-step process involving the reaction of 4-bromobenzaldehyde with 4-methylphenylacetic acid, followed by the reduction of the resulting (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione and subsequent oxidation. The final product is then isolated through column chromatography.
科学研究应用
Compound 1 has been studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and inflammation. Research has shown that (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione 1 exhibits anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, it has been found to have anti-diabetic effects by regulating glucose metabolism and insulin signaling pathways. Furthermore, (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione 1 has been shown to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines.
属性
CAS 编号 |
139266-58-3 |
|---|---|
产品名称 |
(Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene-1,6-dione |
分子式 |
C19H15BrO4 |
分子量 |
387.2 g/mol |
IUPAC 名称 |
(1Z,5Z)-1-(4-bromophenyl)-1,6-dihydroxy-6-(4-methylphenyl)hexa-1,5-diene-3,4-dione |
InChI |
InChI=1S/C19H15BrO4/c1-12-2-4-13(5-3-12)16(21)10-18(23)19(24)11-17(22)14-6-8-15(20)9-7-14/h2-11,21-22H,1H3/b16-10-,17-11- |
InChI 键 |
HDNJOIHPXMXFKE-UHFFFAOYSA-N |
手性 SMILES |
CC1=CC=C(C=C1)/C(=C/C(=O)C(=O)/C=C(/C2=CC=C(C=C2)Br)\O)/O |
SMILES |
CC1=CC=C(C=C1)C(=CC(=O)C(=O)C=C(C2=CC=C(C=C2)Br)O)O |
规范 SMILES |
CC1=CC=C(C=C1)C(=CC(=O)C(=O)C=C(C2=CC=C(C=C2)Br)O)O |
同义词 |
(Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-(4-methylphenyl)-2,4-hexadiene -1,6-dione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



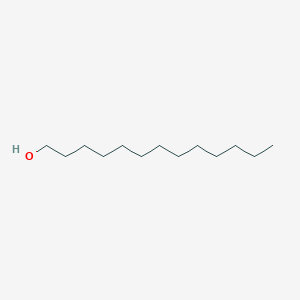
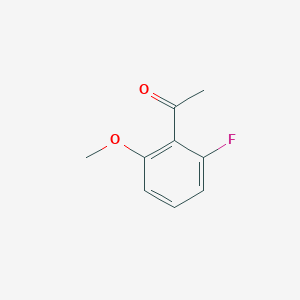
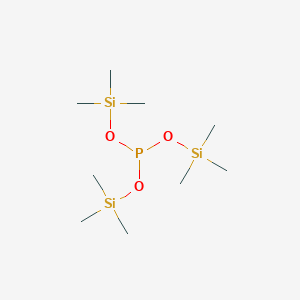

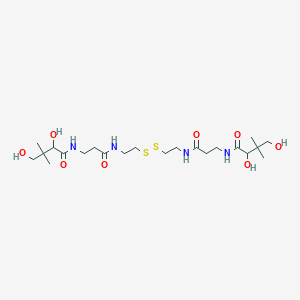
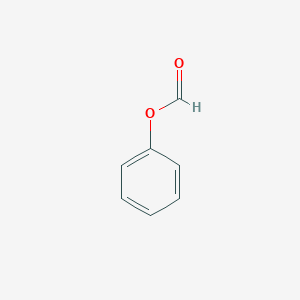
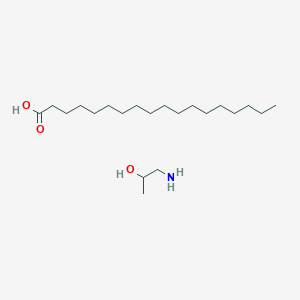
![Benzo[b]thiophen-4(5H)-one, 6,7-dihydro-](/img/structure/B155543.png)
